(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate
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Overview
Description
(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate is a chemical compound that features a cyclohexane ring with an oxo group at the third position and two benzoate groups attached to the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with benzoic acid derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoate derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The benzoate groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diyl dibenzoate: Lacks the oxo group, resulting in different chemical properties and reactivity.
Cyclohexane-1,2-diol dibenzoate: Contains hydroxyl groups instead of the oxo group, leading to different biological activities.
Cyclohexane-1,2-dione dibenzoate: Features two oxo groups, which significantly alter its chemical behavior and applications.
Uniqueness
(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate is unique due to the presence of both the oxo group and the benzoate groups, which confer distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
61140-48-5 |
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Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(1R,2S)-2-benzoyloxy-3-oxocyclohexyl] benzoate |
InChI |
InChI=1S/C20H18O5/c21-16-12-7-13-17(24-19(22)14-8-3-1-4-9-14)18(16)25-20(23)15-10-5-2-6-11-15/h1-6,8-11,17-18H,7,12-13H2/t17-,18-/m1/s1 |
InChI Key |
MGYZVFGNSGXGHL-QZTJIDSGSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C(=O)C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(C(C(=O)C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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